1-BUTYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Overview
Description
1-Butyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a butyl group and a methoxybenzyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-BUTYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with butyl halide in the presence of a base such as potassium carbonate.
Methoxybenzylation: Finally, the compound is reacted with 2-methoxybenzyl chloride in the presence of a base to introduce the methoxybenzyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, with reagents such as alkyl halides or acyl chlorides, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
1-Butyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1-Butyl-N-(2-methoxybenzyl)-1H-tetrazol-5-amine: This compound has a similar structure but features a tetrazole ring instead of a benzimidazole ring, which may result in different chemical and biological properties.
1-Butyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine: This is a positional isomer with the methoxybenzyl group attached at a different position on the benzimidazole ring, potentially leading to variations in activity and reactivity.
The uniqueness of 1-BUTYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-4-13-22-17-11-7-6-10-16(17)21-19(22)20-14-15-9-5-8-12-18(15)23-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMUYXZCJGCAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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